molecular formula C17H18N6O3S B2975120 Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2034340-27-5

Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2975120
CAS No.: 2034340-27-5
M. Wt: 386.43
InChI Key: CPDCHFZBIXKNHR-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Coupling of the Thiophene and Pyrimidine Rings: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to link the thiophene and pyrimidine rings.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of automated synthesizers could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it useful in drug discovery and development.

Medicine

In medicine, Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate has potential applications as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-triazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate
  • Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-thiadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties compared to similar compounds with triazole or thiadiazole rings. These differences can lead to variations in biological activity and selectivity, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl 4-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-2-25-17(24)23-6-4-22(5-7-23)15-13(9-18-11-19-15)16-20-14(21-26-16)12-3-8-27-10-12/h3,8-11H,2,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDCHFZBIXKNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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